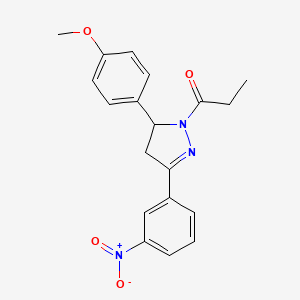
2-anilinoethyl 1-adamantylcarbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilinoethyl 1-adamantylcarbamate hydrochloride, also known as AEC, is a chemical compound that has shown potential in scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-anilinoethyl 1-adamantylcarbamate hydrochloride is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. 2-anilinoethyl 1-adamantylcarbamate hydrochloride has been shown to activate the caspase-3 pathway, which is involved in the process of apoptosis. 2-anilinoethyl 1-adamantylcarbamate hydrochloride has also been shown to inhibit the expression of cyclin D1, which is involved in cell cycle progression.
Biochemical and Physiological Effects:
2-anilinoethyl 1-adamantylcarbamate hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 2-anilinoethyl 1-adamantylcarbamate hydrochloride has been shown to have anti-inflammatory properties. A study by Zhang et al. showed that 2-anilinoethyl 1-adamantylcarbamate hydrochloride inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. 2-anilinoethyl 1-adamantylcarbamate hydrochloride has also been shown to have neuroprotective properties. A study by Chen et al. showed that 2-anilinoethyl 1-adamantylcarbamate hydrochloride protected against neuronal damage in a rat model of cerebral ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-anilinoethyl 1-adamantylcarbamate hydrochloride is its potential as an anti-cancer agent. 2-anilinoethyl 1-adamantylcarbamate hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another advantage of 2-anilinoethyl 1-adamantylcarbamate hydrochloride is its anti-inflammatory and neuroprotective properties. A limitation of 2-anilinoethyl 1-adamantylcarbamate hydrochloride is that its mechanism of action is not fully understood. Further research is needed to fully understand the biochemical and physiological effects of 2-anilinoethyl 1-adamantylcarbamate hydrochloride.
Direcciones Futuras
There are several future directions for research on 2-anilinoethyl 1-adamantylcarbamate hydrochloride. One direction is to further investigate its potential as an anti-cancer agent. Another direction is to investigate its potential as an anti-inflammatory and neuroprotective agent. Further research is also needed to fully understand the mechanism of action of 2-anilinoethyl 1-adamantylcarbamate hydrochloride and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis method of 2-anilinoethyl 1-adamantylcarbamate hydrochloride involves the reaction of 2-chloroethylamine hydrochloride with adamantyl isocyanate in the presence of triethylamine. The resulting product is then reacted with aniline in the presence of hydrochloric acid to yield 2-anilinoethyl 1-adamantylcarbamate hydrochloride.
Aplicaciones Científicas De Investigación
2-anilinoethyl 1-adamantylcarbamate hydrochloride has been studied for its potential use in cancer treatment. In a study conducted by Wang et al., 2-anilinoethyl 1-adamantylcarbamate hydrochloride was shown to inhibit the growth of human breast cancer cells in vitro and in vivo. The study also found that 2-anilinoethyl 1-adamantylcarbamate hydrochloride induced apoptosis in breast cancer cells by activating the caspase-3 pathway. Another study by Liu et al. showed that 2-anilinoethyl 1-adamantylcarbamate hydrochloride inhibited the growth of human lung cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Propiedades
IUPAC Name |
2-anilinoethyl N-(1-adamantyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2.ClH/c22-18(23-7-6-20-17-4-2-1-3-5-17)21-19-11-14-8-15(12-19)10-16(9-14)13-19;/h1-5,14-16,20H,6-13H2,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLOPUCXCJPSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)OCCNC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilinoethyl N-(1-adamantyl)carbamate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5130860.png)
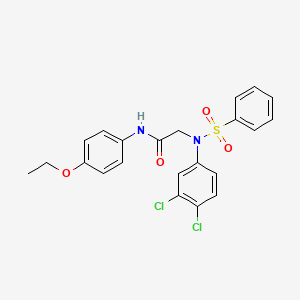
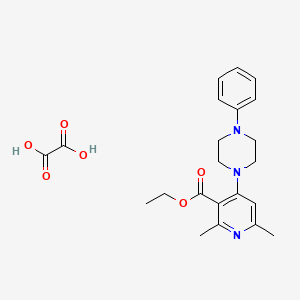


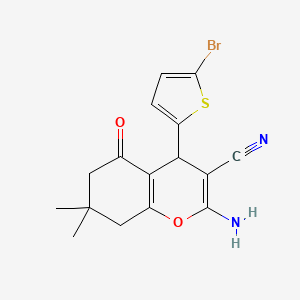
![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5130914.png)

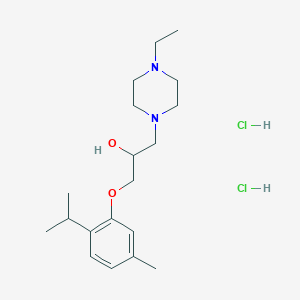
![1-(2-furoyl)-4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5130930.png)
![3-(3,4-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5130938.png)
![4-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5130950.png)
![12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one](/img/structure/B5130962.png)
